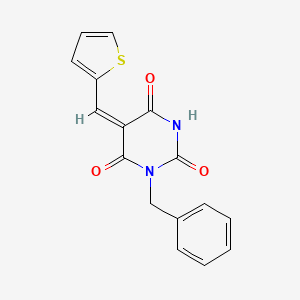![molecular formula C13H18ClNO2 B5090225 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride, also known as Safinamide, is a drug that has been used for the treatment of Parkinson's disease. This drug has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. The purpose of
Mecanismo De Acción
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of movement. By inhibiting MAO-B, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to reduce the levels of glutamate, a neurotransmitter that is involved in the development of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has several advantages for lab experiments. It has been found to be effective in reducing the symptoms of Parkinson's disease, which makes it a valuable tool for studying the disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have a good safety profile, which makes it suitable for use in lab experiments.
However, there are also some limitations to the use of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride in lab experiments. For example, it may not be suitable for use in certain animal models of Parkinson's disease. In addition, the effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride. One possible direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease. Another possible direction is to study the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride treatment in patients with Parkinson's disease. Finally, the development of new and improved MAO-B inhibitors may lead to the discovery of more effective treatments for Parkinson's disease.
Métodos De Síntesis
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride involves the reaction of 2-(2-aminoethyl)phenol with acrylonitrile in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine, which is further reacted with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been extensively studied for its potential therapeutic effects in Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to improve the quality of life of patients with Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13;/h3-7,10,13-14H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBGRCPRFYXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)